1-(1H-1,2,3,4-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid

Description

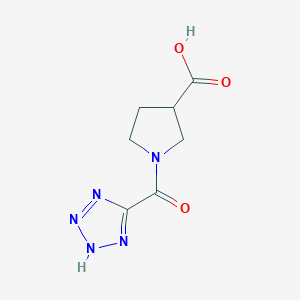

1-(1H-1,2,3,4-Tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound combining a pyrrolidine ring with a tetrazole moiety via a carbonyl linkage. The pyrrolidine scaffold contributes conformational rigidity, while the tetrazole group (a five-membered aromatic ring with four nitrogen atoms) enhances metabolic stability and serves as a bioisostere for carboxylic acids or other acidic functional groups in drug design . The carboxylic acid substituent at the 3-position of pyrrolidine introduces polarity, influencing solubility and binding interactions.

Properties

IUPAC Name |

1-(2H-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O3/c13-6(5-8-10-11-9-5)12-2-1-4(3-12)7(14)15/h4H,1-3H2,(H,14,15)(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOOIFDFJQISNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)C2=NNN=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3,4-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of Tetrazole Ring: The tetrazole ring can be formed through the reaction of hydrazine with nitriles in the presence of an acid catalyst.

Coupling with Pyrrolidine-3-carboxylic Acid: The tetrazole ring is then coupled with pyrrolidine-3-carboxylic acid using coupling reagents such as carbodiimides (e.g., DCC, EDC) in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the tetrazole ring into other functional groups.

Substitution: Substitution reactions can introduce different substituents onto the tetrazole ring or the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Amines and alcohols.

Substitution Products: Derivatives with different functional groups attached to the tetrazole or pyrrolidine rings.

Scientific Research Applications

Medicinal Chemistry:

Material Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers and coatings.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which 1-(1H-1,2,3,4-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely, but often include interactions with amino acids, nucleotides, or other biomolecules.

Comparison with Similar Compounds

Structural Analogues and Antitumor Activity

The compound’s closest analogs include 1-aryltriazole carboxylic acids and pyrrolidine derivatives (Table 1). Key comparisons are based on substituent effects, acidity, and bioactivity:

*GP (Growth Percentage) values represent inhibition of cancer cell proliferation; lower values indicate higher activity.

Key Findings :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF3) group in 1-(4-chlorophenyl)-5-CF3-triazole-4-carboxylic acid enhances activity by increasing acidity and stabilizing binding interactions, likely through dipole or hydrogen-bonding effects .

- Tetrazole vs. Triazole: The tetrazole ring in the target compound (vs. triazole in analogs) increases acidity (pKa ~3–4 for tetrazole vs. This aligns with evidence that carboxylic acid derivatives of triazoles exhibit lower activity than their amide counterparts .

- Pyrrolidine Modifications : The pyrrolidine ring in the target compound may improve conformational stability compared to linear analogs, but the absence of aryl or heteroaryl substituents (e.g., 4-chlorophenyl in [2]) could limit target affinity.

Physicochemical and Pharmacokinetic Properties

Comparative physicochemical data (Table 2):

| Property | 1-(1H-1,2,3,4-Tetrazole-5-Carbonyl)Pyrrolidine-3-Carboxylic Acid | 1-(4-Chlorophenyl)-5-CF3-Triazole-4-Carboxylic Acid | 1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~225 (estimated) | 309.6 | 157.1 |

| LogP (Predicted) | -0.5 to 0.5 | 2.1 | -0.8 |

| Solubility (mg/mL) | Moderate (polar groups) | Low (lipophilic substituents) | High |

| Acidic Groups | Tetrazole (pKa ~3) + carboxylic acid (pKa ~4) | Triazole (pKa ~5) + carboxylic acid (pKa ~4) | Carboxylic acid (pKa ~4) |

Implications :

- The dual acidic groups (tetrazole and carboxylic acid) in the target compound may limit blood-brain barrier penetration but enhance solubility in aqueous environments.

- Higher LogP values in aryl-triazole analogs (e.g., 2.1) correlate with improved membrane permeability but risk off-target interactions .

Biological Activity

1-(1H-1,2,3,4-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid (CAS No. 1515756-30-5) is a compound of interest due to its potential biological activities. The tetrazole moiety is known for its bioisosteric properties, often enhancing the pharmacological profile of compounds by improving their bioavailability and potency. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

The compound has a molecular weight of approximately 211.18 g/mol and consists of seven carbon atoms, nine nitrogen atoms, and five oxygen atoms .

The tetrazole ring in this compound is believed to play a crucial role in its biological activity. Research indicates that tetrazoles can act as bioisosteres for carboxylic acids, potentially enhancing their interaction with biological targets while maintaining similar acidity profiles .

Antimicrobial Activity

Studies have shown that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effects against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival .

Antitumor Activity

Recent studies have highlighted the anticancer potential of tetrazole-containing compounds. For example, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their ability to destabilize microtubules in cancer cells, leading to cell cycle arrest and apoptosis . The compound's structure may facilitate binding to tubulin or other cellular targets involved in proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

Q & A

Q. What are the standard synthetic protocols for preparing 1-(1H-1,2,3,4-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid, and what key intermediates are involved?

A common method involves coupling tetrazole-5-carboxylic acid derivatives with pyrrolidine-3-carboxylic acid precursors via carbodiimide-mediated reactions (e.g., EDC or DCC). Key intermediates include activated esters (e.g., NHS esters) or acid chlorides of the tetrazole moiety. Reaction conditions typically require anhydrous solvents (e.g., DMF or DCM) and catalytic DMAP to enhance acylation efficiency . Characterization of intermediates by -NMR and LC-MS is critical to confirm structural integrity.

Q. How can researchers validate the purity and structural identity of this compound?

Use a combination of:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–260 nm) to assess purity (>95%).

- Spectroscopy : -NMR (to confirm carbonyl and tetrazole proton environments) and FT-IR (to identify carboxylic acid C=O stretches at ~1700 cm).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products (e.g., tetrazole tautomerization)?

Employ Design of Experiments (DoE) methodologies:

- Variables : Solvent polarity (DMF vs. THF), temperature (0–25°C), and stoichiometry of coupling reagents.

- Response surface modeling : Identify interactions between variables using software like JMP or Minitab. For example, lower temperatures (0–5°C) reduce tetrazole tautomerization, while excess EDC (1.2–1.5 equiv) improves coupling efficiency .

- In-line monitoring : Use ReactIR to track carbonyl intermediate formation in real time .

Q. What computational approaches are suitable for predicting the compound’s reactivity or biological activity?

- Quantum mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) to model the tetrazole-pyrrolidine conformation and electron density maps for nucleophilic/electrophilic sites.

- Molecular docking : Screen against target enzymes (e.g., PYCR1) using AutoDock Vina to predict binding affinities. Focus on hydrogen bonding between the carboxylic acid group and active-site residues .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observable effect)?

- Assay standardization : Ensure consistent buffer conditions (pH 7.4, ionic strength) and enzyme sources (e.g., recombinant human vs. murine PYCR1).

- Dose-response analysis : Use nonlinear regression (GraphPad Prism) to calculate IC values and Hill coefficients, identifying potential allosteric effects.

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or cellular assays (e.g., proliferation inhibition in cancer cell lines) .

Methodological Challenges

Q. What strategies mitigate hydrolysis of the tetrazole-carbonyl bond during long-term storage?

- Lyophilization : Store as a lyophilized powder under argon at -80°C.

- Stabilizers : Add 1% (w/v) trehalose or mannitol to aqueous solutions to prevent hydrolysis.

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How can researchers scale up synthesis without compromising enantiomeric purity?

- Flow chemistry : Use continuous-flow reactors with immobilized catalysts (e.g., immobilized lipases) for chiral resolution.

- Crystallization control : Optimize solvent mixtures (e.g., ethanol/water) and cooling rates to favor the desired enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.